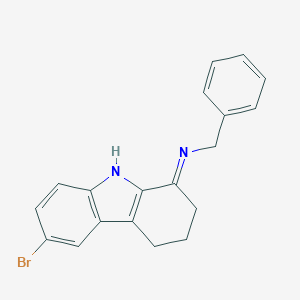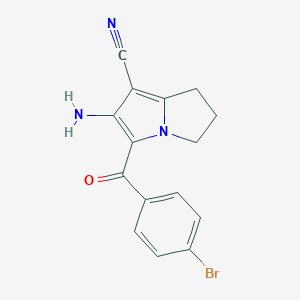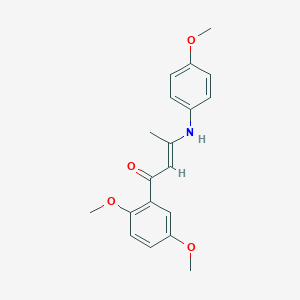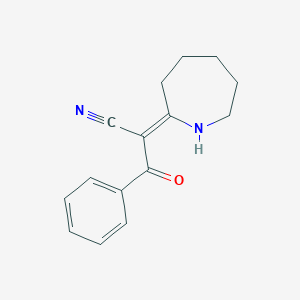![molecular formula C14H18N2O B421477 3-{[(1-phenyl-1H-pyrrol-2-yl)methyl]amino}-1-propanol](/img/structure/B421477.png)
3-{[(1-phenyl-1H-pyrrol-2-yl)methyl]amino}-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(1-phenyl-1H-pyrrol-2-yl)methyl]amino}-1-propanol is a compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom Pyrrole and its derivatives are known for their diverse biological activities and are found in many natural products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-phenyl-1H-pyrrol-2-yl)methyl]amino}-1-propanol typically involves the condensation of a pyrrole derivative with an appropriate amine. One common method includes the reaction of 1-phenyl-1H-pyrrole-2-carbaldehyde with 3-aminopropan-1-ol under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-{[(1-phenyl-1H-pyrrol-2-yl)methyl]amino}-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrrole ring can be reduced under specific conditions to form a pyrrolidine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, pyrrolidine derivatives, and various substituted amino alcohols, depending on the specific reaction conditions and reagents used.
科学研究应用
3-{[(1-phenyl-1H-pyrrol-2-yl)methyl]amino}-1-propanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-{[(1-phenyl-1H-pyrrol-2-yl)methyl]amino}-1-propanol involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes or receptors, leading to modulation of their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, affecting the function of biological molecules. The exact pathways and targets depend on the specific application and the structure of the derivatives.
相似化合物的比较
Similar Compounds
Pyrrole: A simple five-membered heterocyclic compound with one nitrogen atom.
Pyrrolidine: A saturated derivative of pyrrole with a similar ring structure but different chemical properties.
Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms, known for its broad range of biological activities.
Uniqueness
3-{[(1-phenyl-1H-pyrrol-2-yl)methyl]amino}-1-propanol is unique due to the presence of both a pyrrole ring and an amino alcohol moiety. This combination allows for diverse chemical reactivity and potential biological activities, making it a versatile compound for various applications.
属性
分子式 |
C14H18N2O |
|---|---|
分子量 |
230.31g/mol |
IUPAC 名称 |
3-[(1-phenylpyrrol-2-yl)methylamino]propan-1-ol |
InChI |
InChI=1S/C14H18N2O/c17-11-5-9-15-12-14-8-4-10-16(14)13-6-2-1-3-7-13/h1-4,6-8,10,15,17H,5,9,11-12H2 |
InChI 键 |
AZNVBSYYLBGZME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=CC=C2CNCCCO |
规范 SMILES |
C1=CC=C(C=C1)N2C=CC=C2CNCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[5-(hydroxymethyl)furan-2-yl]benzoate](/img/structure/B421394.png)
![1-(4-Methoxyphenyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid dimethyl ester](/img/structure/B421395.png)
![3-(1-Pyrrolidinyl)-5,10-dihydro-5,10-propanopyridazino[3,4-b]quinoxaline](/img/structure/B421396.png)

![6-[2-(benzylideneamino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B421398.png)
![[5-(4-Amino-phenyl)-furan-2-yl]-methanol](/img/structure/B421401.png)

![Ethyl 4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate](/img/structure/B421414.png)

![3-bromo-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B421417.png)


![2-phenyl-6,7-dihydropyrrolo[1,2-a]thieno[3,2-d]pyrimidin-9(5H)-one](/img/structure/B421422.png)
methanone](/img/structure/B421424.png)
